![molecular formula C24H28N2O3S B2936130 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole CAS No. 878060-79-8](/img/structure/B2936130.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. The dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, AZD8055 has been extensively studied as a potential therapeutic agent for these diseases.
Mecanismo De Acción
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole inhibits mTOR signaling by targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 regulates protein synthesis, cell growth, and autophagy, while mTORC2 regulates cell survival and cytoskeletal organization. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole binds to the ATP-binding site of mTOR kinase, preventing its activation and downstream signaling. This leads to the inhibition of protein synthesis, cell growth, and survival, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole induces cell cycle arrest, apoptosis, and autophagy, leading to the death of cancer cells. In animal models of diabetes, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole improves insulin sensitivity and glucose uptake, leading to better glycemic control. In models of neurodegenerative disorders, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole protects against neuronal cell death and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in lab experiments include its specificity for mTOR kinase, its ability to inhibit both mTORC1 and mTORC2, and its potential for use in various diseases. The limitations of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole. These include:
1. Combination therapy: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents. Therefore, future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in combination with other drugs for cancer treatment.
2. Novel drug delivery systems: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has limited solubility in aqueous solutions, which limits its potential for clinical use. Therefore, future studies could explore the development of novel drug delivery systems for 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole.
3. Clinical trials: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has shown promising results in preclinical studies. Therefore, future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in clinical trials for various diseases.
4. Mechanistic studies: Although the mechanism of action of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole is well-established, there is still much to be learned about its downstream effects on various cellular pathways. Therefore, future studies could explore the mechanistic effects of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole on cellular pathways involved in disease development and progression.
Conclusion:
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole is a small molecule inhibitor that targets mTOR kinase and has shown promising results in preclinical and clinical studies for various diseases, including cancer, diabetes, and neurodegenerative disorders. Future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in combination therapy, novel drug delivery systems, clinical trials, and mechanistic studies.
Métodos De Síntesis
The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been described in several publications. The general synthetic route involves the condensation of 1-(2-azepan-1-yl-2-oxoethyl)indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 3-bromo-1-propanol to yield the final product. The purity and identity of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been extensively studied in preclinical and clinical settings for various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In diabetes research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes. In neurodegenerative disorder research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to protect against neuronal cell death in models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-19-10-12-20(13-11-19)18-30(28,29)23-16-26(22-9-5-4-8-21(22)23)17-24(27)25-14-6-2-3-7-15-25/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZXSUCBBFZTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)
![2-{[4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2936049.png)
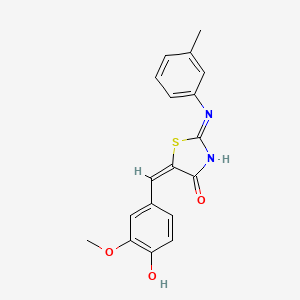
![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)
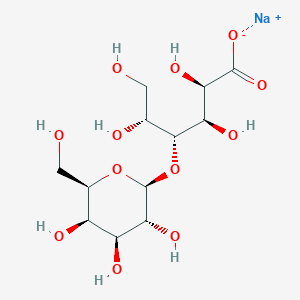
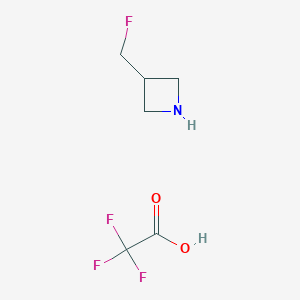

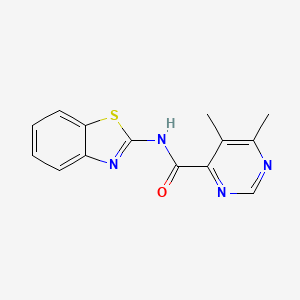
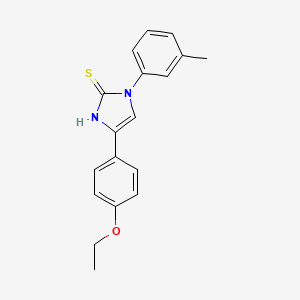
![6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2936065.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)

